molecular formula C12H12N2O2 B1209139 (S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione CAS No. 138865-23-3

(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

Cat. No. B1209139
CAS RN: 138865-23-3
M. Wt: 216.24 g/mol
InChI Key: MXBNEEHQIDLPLQ-JTQLQIEISA-N
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Description

(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione, commonly known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s as part of a research program to develop novel analgesics and anti-inflammatory agents. Since then, CP-47,497 has been the subject of numerous scientific studies exploring its chemical properties, synthesis methods, mechanisms of action, and potential medical applications.

Scientific Research Applications

Cancer Therapy: Enhancing Apoptosis in Leukemia Cells

Cycloanthranilylproline derivative, Fuligocandin B, has been shown to sensitize leukemia cells to apoptosis induced by tumor necrosis factor–related apoptosis-inducing ligand (TRAIL). This is achieved through the production of 15-deoxy-Δ12,14 prostaglandin J2, which inhibits multiple antiapoptotic factors . This application is significant as it provides a new strategy for cancer therapy, particularly in overcoming resistance to TRAIL.

Anti-Metastatic Agent in Gastric Cancer

A study has found that Cycloanthranilylproline derivatives suppress the motility of gastric cancer cells. This is done by inhibiting epithelial–mesenchymal transition markers (EMT), which are crucial for cancer metastasis . The compound’s ability to decrease the expression of genes related to cell motility presents a potential therapeutic approach to prevent the spread of gastric cancer.

Mechanism of Action

Target of Action

Cycloanthranilylproline, also known as Fuligocandin B (FCB), primarily targets tumor necrosis factor (TNF)–related apoptosis-inducing ligand (TRAIL) . TRAIL is a member of the TNF superfamily that selectively induces apoptosis in various cancer cells with little toxicity toward normal cells .

Mode of Action

Cycloanthranilylproline enhances the sensitivity to TRAIL in leukemia cells by increasing the expression of cyclooxygenase-2 (COX-2) and 15-deoxy-Δ 12,14 prostaglandin J 2 (15d-PGJ 2) . This unique mechanism highlights the fact that 15d-PGJ 2 directly enhances sensitivity to TRAIL by inhibiting multiple antiapoptotic factors .

Biochemical Pathways

The compound acts through the extrinsic apoptotic pathway . Once bound to death receptors, TRAIL forms a death-inducing signaling complex, resulting in the proteolytic activation of caspase-8 and, consequently, the activation of effector caspases . Cycloanthranilylproline increases the production of 15d-PGJ 2, an endogenous PPARγ ligand, through activation of COX-2 .

Pharmacokinetics

The compound’s ability to sensitize trail-resistant cells to trail suggests that it may have good bioavailability and can effectively reach its target cells .

Result of Action

More importantly, similar effects were observed in other leukemia cell lines irrespective of their origin .

Action Environment

The compound’s effectiveness in different leukemia cell lines suggests that it may be robust to variations in the cellular environment .

properties

IUPAC Name

(6aS)-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11-10-6-3-7-14(10)12(16)8-4-1-2-5-9(8)13-11/h1-2,4-5,10H,3,6-7H2,(H,13,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBNEEHQIDLPLQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=CC=CC=C3C(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)NC3=CC=CC=C3C(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347283
Record name Cycloanthranilylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

CAS RN

18877-34-4, 138865-23-3
Record name (11aS)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18877-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloanthranilylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Reactant of Route 2
(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Reactant of Route 3
(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Reactant of Route 4
(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Reactant of Route 5
(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Reactant of Route 6
(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

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